Methyl 2-(5-chloropyrimidin-4-yl)acetate
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Overview
Description
Methyl 2-(5-chloropyrimidin-4-yl)acetate is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-chloropyrimidin-4-yl)acetate typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process. The general reaction can be represented as follows:
5-chloropyrimidine-4-carboxylic acid+methanolcatalystMethyl 2-(5-chloropyrimidin-4-yl)acetate+water
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-chloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine compounds.
Reduction: Formation of reduced pyrimidine derivatives.
Hydrolysis: Formation of 5-chloropyrimidine-4-carboxylic acid.
Scientific Research Applications
Methyl 2-(5-chloropyrimidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-chloropyrimidin-4-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use, but it often involves binding to specific sites on target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chloropyrimidin-4-yl)acetate
- Methyl 2-(4-chloropyrimidin-5-yl)acetate
- Methyl 2-(6-chloropyrimidin-4-yl)acetate
Uniqueness
Methyl 2-(5-chloropyrimidin-4-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
1260813-71-5 |
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Molecular Formula |
C7H7ClN2O2 |
Molecular Weight |
186.59 g/mol |
IUPAC Name |
methyl 2-(5-chloropyrimidin-4-yl)acetate |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)2-6-5(8)3-9-4-10-6/h3-4H,2H2,1H3 |
InChI Key |
HVUWJILIQIBXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=NC=C1Cl |
Origin of Product |
United States |
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